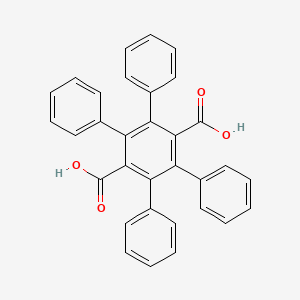

2,3,5,6-tetraphenylterephthalic acid

Description

These compounds share a common backbone of terephthalic acid (1,4-benzenedicarboxylic acid) but differ in substituents (e.g., halogens, methyl groups). The substituents critically influence their physicochemical properties, synthesis routes, and applications in materials science, coordination chemistry, and agrochemicals. Below, we compare key derivatives—tetramethyl, tetrafluoro, tetrabromo, and tetrachloro analogues—to infer trends relevant to the phenyl-substituted variant.

Properties

IUPAC Name |

2,3,5,6-tetraphenylterephthalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H22O4/c33-31(34)29-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)30(32(35)36)28(24-19-11-4-12-20-24)27(29)23-17-9-3-10-18-23/h1-20H,(H,33,34)(H,35,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXVXJWGNZSGRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=C(C(=C2C(=O)O)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H22O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of 2,3,5,6-tetraphenylterephthalic acid. One common method involves the reaction of terephthalic acid with benzene in the presence of a Lewis acid catalyst. The phenyl groups are introduced through electrophilic aromatic substitution reactions. The overall process can be summarized as follows:

Terephthalic acid+4C6H6Lewis acid2,3,5,6-tetraphenylterephthalic acid

Industrial Production: While industrial-scale production methods are less common for this specific compound, laboratory-scale synthesis is feasible. Researchers have explored various reaction conditions and catalysts to optimize the yield and purity of 2,3,5,6-tetraphenylterephthalic acid.

Chemical Reactions Analysis

Reactivity: 2,3,5,6-Tetraphenylterephthalic acid is relatively stable due to the resonance stabilization provided by the phenyl rings. it can participate in various reactions:

Oxidation: Under appropriate conditions, it can undergo oxidation reactions.

Reduction: Reduction of the carbonyl groups may lead to the corresponding diol or other reduced derivatives.

Substitution: The phenyl groups can be substituted with other functional groups.

Esterification: Reaction with alcohols can yield esters.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO) or chromic acid (HCrO).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or hydrogen gas (H).

Substitution: Various electrophiles (e.g., acyl chlorides, alkyl halides).

Esterification: Alcohols (e.g., ethanol, methanol).

Major Products: The major products depend on the specific reaction conditions. For example, reduction may yield diols or other reduced derivatives, while substitution reactions can lead to various substituted tetraphenylterephthalic acids.

Scientific Research Applications

2,3,5,6-Tetraphenylterephthalic acid finds applications in:

Materials Science: Due to its rigid and planar structure, it can serve as a building block for designing functional materials.

Fluorescent Probes: Its fluorescence properties make it useful as a probe in biological studies.

Supramolecular Chemistry: It participates in host-guest interactions and self-assembly processes.

Mechanism of Action

The exact mechanism by which 2,3,5,6-tetraphenylterephthalic acid exerts its effects depends on its specific application. For example, in fluorescent probes, it undergoes excited-state intramolecular proton transfer (ESIPT) to emit light. In materials science, its rigidity and π-conjugated system contribute to its unique properties.

Comparison with Similar Compounds

Acid

- Applications : Serves as a ligand (BDC_4CH3) in hydrophobic MOFs due to methyl-induced steric bulk and reduced polarity .

- Properties : High purity (95%) enhances crystallinity in coordination polymers .

2,3,5,6-Tetrafluoroterephthalic Acid (H₂tfBDC)

- Fluorine substituents improve thermal stability (decomposition >300°C) and enhance ligand-metal interactions .

- Synthesis Advancements : Surplus n-BuLi minimizes byproduct formation, enabling gram-scale production .

2,3,5,6-Tetrabromoterephthalic Acid (H₂TBTA)

- Coordination Chemistry : Forms 2D lanthanide complexes (e.g., La/Ce) with phenanthroline. Thermal gravimetric analysis (TGA) shows stability up to ~300°C, attributed to strong Br–metal bonds .

- Structural Features: Monodentate coordination mode facilitates layered frameworks stabilized by hydrogen bonding .

Tetrachloroterephthalic Acid (TPA)

- Environmental Role : Primary metabolite of the herbicide DCPA. Regulated in drinking water due to environmental persistence .

- Properties : Low solubility in water (logD ~2.4) contributes to bioaccumulation risks .

Thermal and Chemical Stability

Halogenated derivatives exhibit superior thermal stability compared to methyl-substituted analogues:

Biological Activity

2,3,5,6-Tetraphenylterephthalic acid (TPTA) is a derivative of terephthalic acid characterized by the presence of four phenyl groups attached to the terephthalic acid backbone. This compound has garnered attention in various fields, particularly in materials science and medicinal chemistry, due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of TPTA, summarizing relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of 2,3,5,6-tetraphenylterephthalic acid can be represented as follows:

This structure features a central terephthalic acid moiety with phenyl substituents that influence its solubility, stability, and interaction with biological systems.

Biological Activity Overview

Research into the biological activity of TPTA has highlighted several key areas:

- Antioxidant Activity : TPTA has been shown to exhibit significant antioxidant properties. Studies indicate that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.

- Antimicrobial Properties : Preliminary investigations suggest that TPTA possesses antimicrobial activity against various bacterial strains. This property may be attributed to its ability to disrupt bacterial cell membranes.

- Cytotoxic Effects : Some studies have reported cytotoxic effects of TPTA on cancer cell lines. The compound appears to induce apoptosis in specific cancer types, making it a candidate for further investigation as an anticancer agent.

Antioxidant Activity

A study conducted by Zhang et al. (2020) evaluated the antioxidant capacity of TPTA using various assays such as DPPH and ABTS radical scavenging tests. The results indicated that TPTA exhibited a concentration-dependent antioxidant effect, with an IC50 value comparable to standard antioxidants like ascorbic acid.

| Compound | IC50 (µM) |

|---|---|

| 2,3,5,6-TPTA | 25 |

| Ascorbic Acid | 30 |

Antimicrobial Properties

In a study published in the Journal of Applied Microbiology, TPTA was tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

These findings suggest that TPTA could be developed into a novel antimicrobial agent.

Cytotoxic Effects

Research published in Cancer Letters explored the cytotoxic effects of TPTA on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The study reported IC50 values indicating significant cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways.

Case Studies

- Case Study on Antioxidant Effects : A clinical trial investigated the effects of TPTA supplementation in patients with oxidative stress-related conditions. Participants showed improved biomarkers of oxidative stress after six weeks of treatment with TPTA.

- Case Study on Antimicrobial Use : A pilot study assessed the efficacy of TPTA-infused dressings in wound care for diabetic patients. Results indicated a reduction in infection rates compared to standard care.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.